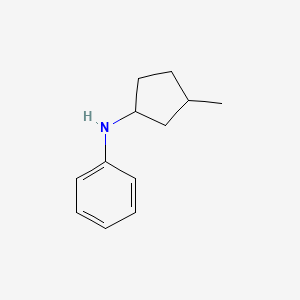

N-(3-methylcyclopentyl)aniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H17N |

|---|---|

Molecular Weight |

175.27 g/mol |

IUPAC Name |

N-(3-methylcyclopentyl)aniline |

InChI |

InChI=1S/C12H17N/c1-10-7-8-12(9-10)13-11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3 |

InChI Key |

XDUJEIGCQINMLC-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(C1)NC2=CC=CC=C2 |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving N 3 Methylcyclopentyl Aniline Formation and Transformation

Catalytic Reaction Mechanism Elucidation

The formation of N-(3-methylcyclopentyl)aniline often proceeds via hydroamination, a reaction involving the addition of an N-H bond across a carbon-carbon double or triple bond. libretexts.org This process is typically catalyzed by transition metals and can follow several mechanistic pathways.

Role of Transition Metal Catalysts (e.g., Ir, Ru, Pd, Cu)

Transition metal catalysts are essential for facilitating the formation of N-alkylated anilines from precursors like anilines and unsaturated hydrocarbons. libretexts.orgilpi.com These catalysts activate either the amine N-H bond or the unsaturated C-C bond, lowering the activation energy of the reaction. ilpi.com

Iridium (Ir): Iridium complexes are effective for the N-alkylation of anilines with alcohols. mdma.ch Mechanistic studies suggest that these reactions can proceed through a borrowing hydrogen methodology. researchgate.net Some iridium-catalyzed reactions involve the oxidative addition of an N-H bond to the metal center. acs.org

Ruthenium (Ru): Ruthenium-based catalysts are also widely used for N-alkylation reactions. mdma.chresearchgate.net Similar to iridium, ruthenium catalysts can operate via a borrowing hydrogen or hydrogen auto-transfer mechanism, where the alcohol is first oxidized to an aldehyde, which then reacts with the amine to form an imine, followed by reduction to the amine product. researchgate.net

Palladium (Pd): Palladium catalysts are versatile for N-alkylation and hydroamination reactions. mdma.chwikipedia.org For instance, Pd-catalyzed hydroamination of vinyl arenes with anilines has been shown to proceed via the insertion of the alkene into a Pd-H bond, forming a η³-benzyl species, which is then attacked by the amine. acs.org Palladium on charcoal (Pd/C) has been used for the N-alkylation of anilines with primary amines, where the primary amine is first oxidized to an imine. organic-chemistry.org

Copper (Cu): Copper catalysts, often in the form of copper hydride (CuH) complexes, are effective for the hydroamination of alkenes and alkynes. nih.govmit.edu A proposed mechanism for copper-catalyzed hydroamination involves the reaction of an olefin with a CuH species to generate a chiral organocopper intermediate, which is then intercepted by an electrophilic amine reagent. nih.gov Copper nanoparticles have also been shown to catalyze the hydroamination of terminal alkynes with amines, leading to the formation of imines which can be subsequently reduced. mdpi.com

| Catalyst Type | Key Mechanistic Features | Typical Precursors |

|---|---|---|

| Iridium (Ir) | Borrowing hydrogen, Oxidative addition of N-H bond mdma.chresearchgate.netacs.org | Anilines, Alcohols |

| Ruthenium (Ru) | Borrowing hydrogen, Hydrogen auto-transfer mdma.chresearchgate.net | Anilines, Alcohols |

| Palladium (Pd) | Alkene insertion into Pd-H, Imine formation acs.orgorganic-chemistry.org | Anilines, Alkenes, Primary Amines |

| Copper (Cu) | Formation of organocopper intermediates from CuH, Imine formation from alkynes nih.govmit.edumdpi.com | Anilines, Alkenes, Alkynes |

Ligand Design and Influence on Stereoselectivity (e.g., BINAP, DTBM-Segphos, Phosphinoimidazole)

The choice of ligand coordinated to the metal center is crucial in controlling the stereoselectivity of the reaction, particularly in asymmetric synthesis.

BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl): BINAP is a chiral bisphosphine ligand that has been extensively used in asymmetric catalysis. sigmaaldrich.com In palladium-catalyzed reductive amination, Pd[(R)-BINAP]Cl2 has shown high enantioselectivity. rsc.org The dihedral angle of biaryl bisphosphine ligands like BINAP can correlate with regio- and enantioselectivity. acs.org

DTBM-Segphos (5,5'-bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole): This bulky and electron-rich diphosphine ligand is highly effective in various catalytic reactions. nih.gov In copper hydride (CuH) catalysis, DTBM-SEGPHOS is a key ligand for the hydroamination of unactivated olefins, leading to anti-Markovnikov products. nih.govmit.edu The use of (R)-DTBM-BINAP has provided superior results in the hydroamination of trifluoromethyl alkenes by suppressing side reactions. nih.gov

Phosphinoimidazole: These ligands have been employed in rhodium and palladium catalysis. researchgate.netub.edu Bimetallic rhodium complexes with phosphinoimidazole-derived ligands have been shown to catalyze intramolecular allene (B1206475) hydroamination. researchgate.netnsf.gov These ligands can facilitate the formation of dimeric metal complexes that exhibit unique reactivity. researchgate.net

| Ligand | Metal | Key Influence | Reaction Type |

|---|---|---|---|

| BINAP | Pd, Ru, Rh | High enantioselectivity, control of regioselectivity sigmaaldrich.comrsc.orgacs.org | Asymmetric Hydrogenation, Reductive Amination |

| DTBM-Segphos | Cu, Rh | High enantioselectivity, formation of anti-Markovnikov products nih.govmit.edunih.gov | Asymmetric Hydroamination, Dehydrogenative Silylation |

| Phosphinoimidazole | Rh, Pd | Enables bimetallic catalysis, unique reactivity in hydroamination researchgate.netnsf.gov | Intramolecular Allene Hydroamination, Amination |

Organometallic Intermediates and Transition States

The catalytic cycles for the formation of this compound involve various organometallic intermediates and transition states that dictate the reaction pathway and product distribution.

Alkene Insertion into Metal-Hydride Bonds

A common step in the hydroamination of alkenes is the insertion of the C=C bond into a metal-hydride (M-H) bond. acs.org This step is often crucial for determining the regioselectivity of the reaction. For example, in the palladium-catalyzed hydroamination of vinyl arenes, the insertion of the alkene into the Pd-H bond is a key step. acs.org Similarly, in copper hydride catalysis, the migratory insertion of an olefin into the Cu-H bond generates an alkylcopper intermediate. nih.gov The regioselectivity (Markovnikov vs. anti-Markovnikov) is influenced by steric and electronic factors of both the substrate and the catalyst-ligand system. mit.edu

Oxidative Addition and Reductive Elimination Pathways

Oxidative addition and reductive elimination are fundamental steps in many catalytic cycles involving transition metals. acs.org

Oxidative Addition: This process involves the addition of a substrate, such as an amine (N-H bond) or an alkyl halide (C-X bond), to the metal center, increasing the metal's oxidation state and coordination number. acs.orgliverpool.ac.uk For instance, the activation of an amine can occur via oxidative addition to produce an intermediate containing both a hydride and an amido group. acs.org In some nickel-catalyzed reactions, the oxidative addition of a C-N bond has been proposed. liverpool.ac.uk

Reductive Elimination: This is the reverse of oxidative addition, where two ligands on the metal center couple and are eliminated as a single molecule, decreasing the metal's oxidation state and coordination number. acs.org The C-N bond-forming step in many hydroamination and N-alkylation reactions is a reductive elimination from a metal-amido-alkyl or related intermediate. researchgate.net For example, in a rhodium-catalyzed allene hydroamination, the C-N bond is formed via reductive elimination from a π-allyl–Rh complex. acs.org

Radical and Electron Transfer Processes in Aniline (B41778) Derivatives Formation

While many N-alkylation reactions proceed through organometallic intermediates, radical and single-electron transfer (SET) processes can also play a significant role in the formation of aniline derivatives. nih.gov Anilines are effective electron donors, which makes them susceptible to oxidation to form radical cations. nih.gov

The generation of α-anilinoalkyl radicals can be achieved through SET oxidation of N-alkyl anilines followed by deprotonation. nih.gov However, for monosubstituted anilines, fast back-electron transfer (BET) can be a competing and often problematic process. nih.gov Strategies to minimize BET, such as the use of photoredox catalysis in the presence of an exogenous alkylamine, have been developed to enable the functionalization of secondary N-alkyl-anilines. nih.gov These photochemically generated radicals can then participate in various bond-forming reactions. acs.orgrsc.org For instance, the radical tandem reaction of aniline derivatives with a chiral furanone can be initiated by photoinduced electron transfer. rsc.org In some cases, electron donor-acceptor (EDA) complexes between anilines and an electron acceptor can be photoactivated to generate radicals without the need for a separate photocatalyst. acs.org

Computational and Experimental Mechanistic Studies (e.g., for Sulfonimidamide Formation)

While direct mechanistic studies on this compound are not extensively documented, its reactivity can be understood by examining analogous N-alkylanilines and the general mechanisms governing aniline chemistry. The formation of sulfonimidamides, a class of compounds bioisosteric to sulfonamides, from anilines has been a subject of detailed mechanistic inquiry, providing a strong model for the potential behavior of this compound. researchgate.netnih.gov

Recent studies have combined experimental work with Density Functional Theory (DFT) calculations to elucidate the mechanism for the enantiospecific synthesis of aniline-derived sulfonimidamides. acs.org A key reaction involves the coupling of sulfonimidoyl fluorides with anilines, catalyzed by a Lewis acid such as calcium(II) bistriflimide (Ca(NTf₂)₂). acs.org

The proposed mechanism proceeds through the following key steps:

Lewis Acid Coordination: The reaction initiates with the coordination of the sulfonimidoyl fluoride (B91410) to the Ca²⁺ ion. Computational studies indicate that this coordination forms a stable six-membered chelate, which activates the sulfur center toward nucleophilic attack. acs.org

Nucleophilic Attack: The aniline nitrogen then attacks the activated sulfur atom. For this compound, the nitrogen lone pair, while still nucleophilic, is subject to steric hindrance from the bulky 3-methylcyclopentyl group. This steric demand can influence the rate of attack compared to a less-hindered aniline. rsc.org

Transition State: The reaction proceeds via an Sₙ2-like transition state. In this state, the aniline nitrogen forms a bond with the sulfur center, while the fluoride ion begins to dissociate, its departure assisted by coordination to the Ca²⁺ ion. acs.org

Inversion of Configuration: This Sₙ2-type mechanism results in an inversion of the stereochemical configuration at the sulfur atom. acs.org

Product Inhibition: Computational and experimental data show that the resulting sulfonimidamide product can also coordinate strongly with the Ca²⁺ catalyst. This product binding can lead to autoinhibition, slowing the reaction over time as the product concentration increases. acs.org

Computational studies on other N-substituted anilines have shown that the nature of the N-substituent is crucial. beilstein-journals.org For instance, N-alkyl groups can affect the electronic properties and steric environment of the nitrogen nucleophile. Electron-donating N-alkyl groups may slightly increase the nucleophilicity of the nitrogen, but this effect can be counteracted by steric hindrance. Studies on vinyl sulfonimidamides have shown that sterically demanding N-substituents, such as a tert-butyl group, can reduce reaction rates. rsc.org It is therefore inferred that the 3-methylcyclopentyl group on this compound would similarly influence its reaction kinetics in sulfonimidamide formation, likely slowing the reaction compared to unsubstituted aniline but still permitting the transformation.

Influence of Reaction Parameters on Mechanism and Selectivity

The formation of this compound itself is highly dependent on reaction parameters, which control the reaction pathway and the selectivity of the product. Two primary synthetic routes are N-alkylation of aniline with a 3-methylcyclopentyl derivative and reductive amination of 3-methylcyclopentanone (B121447) with aniline. Mechanistic and selectivity considerations for these routes are governed by the chosen conditions.

Reductive Amination: A highly relevant model for the synthesis of this compound is the direct asymmetric reductive amination of the isomeric 2-methylcyclopentanone (B130040) with various anilines, catalyzed by preformed chiral palladium complexes. dicp.ac.cnrsc.org This process involves the in-situ formation of a cyclic imine intermediate, followed by hydrogenation. The choice of catalyst, temperature, and electronic nature of the aniline substrate significantly impacts both the yield and the stereoselectivity.

Key parameters and their influence include:

Catalyst: The choice of the chiral diphosphine ligand on the palladium catalyst is critical for achieving high diastereo- and enantioselectivity. In studies with 2-methylcyclopentanone, catalysts like Pd[(R)-BINAP]Br₂ and Pd[(R)-H₈-BINAP]Br₂ were highly effective, yielding the cis-N-(2-methylcyclopentyl)aniline product with excellent selectivity (98:2 d.r.). dicp.ac.cnrsc.org In contrast, an achiral catalyst like Pd/C gives poor diastereoselectivity (62:38 d.r.). rsc.org The bulky nature of the catalyst complex is thought to favor hydride attack from the less hindered face of the imine intermediate, leading to the cis product. dicp.ac.cn

Temperature: Reaction temperature has a profound effect on both yield and selectivity. For the Pd[(R)-BINAP]Br₂ catalyzed reaction, increasing the temperature from room temperature to 80°C dramatically improved the yield (from <10% to 90%) and enantiomeric excess (from 78% to 98% ee). dicp.ac.cnrsc.org

Aniline Substituents: The electronic properties of the aniline affect reactivity. While a range of anilines bearing both electron-donating and electron-withdrawing groups are tolerated, sterically hindered anilines (e.g., 2,4,6-trimethylaniline) may fail to react. dicp.ac.cnrsc.org This highlights that while the reaction is robust, extreme steric congestion around the amino group can shut down the initial imine formation step.

The table below summarizes the effect of different chiral palladium catalysts on the reductive amination of 2-methylcyclopentanone with aniline, a close model for the formation of this compound. rsc.org

| Catalyst | Temperature (°C) | Yield (%) | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Pd/C | 80 | 77 | 62:38 | -- |

| Pd[(R)-BINAP]Cl₂ | 80 | 87 | 97:3 | 92 |

| Pd[(R)-BINAP]Br₂ | 80 | 90 | 98:2 | 98 |

| Pd[(S)-BINAP]Br₂ | 80 | 89 | 98:2 | 95 |

| Pd[(R)-Tol-BINAP]Br₂ | 80 | 81 | 95:5 | 89 |

| Pd[(R)-H₈-BINAP]Br₂ | 80 | 90 | 98:2 | 98 |

N-Alkylation: The synthesis can also be achieved via nucleophilic substitution (N-alkylation) of aniline with an activated 3-methylcyclopentyl derivative (e.g., a bromide or tosylate). vulcanchem.com The primary challenge in N-alkylation of primary amines is controlling selectivity to prevent over-alkylation to the tertiary amine. masterorganicchemistry.com

Parameters influencing this route include:

Stoichiometry: Using an excess of the amine starting material can favor mono-alkylation. mnstate.edu Conversely, an excess of the alkylating agent promotes the formation of the tertiary amine, N,N-di(3-methylcyclopentyl)aniline.

Base and Solvent: The reaction is typically performed in the presence of a base (e.g., K₂CO₃, NaOH) to deprotonate the aniline, increasing its nucleophilicity. vulcanchem.com The choice of solvent and the use of a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide) are crucial in biphasic systems to facilitate the reaction between the organic-soluble alkylating agent and the amine. google.com

Leaving Group: The nature of the leaving group on the cyclopentyl ring (e.g., Br⁻, I⁻, OTs⁻) affects the rate of the Sₙ2 reaction, with tosylates and iodides generally being more reactive than bromides.

By carefully selecting these parameters, the synthesis can be directed toward the desired this compound product with high selectivity, avoiding significant formation of byproducts.

Advanced Spectroscopic and Analytical Characterization of N 3 Methylcyclopentyl Aniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules, offering detailed information about the carbon-hydrogen framework.

Proton NMR (¹H NMR) spectroscopy provides critical data on the chemical environment of hydrogen atoms within a molecule. For N-(3-methylcyclopentyl)aniline, the ¹H NMR spectrum exhibits characteristic signals corresponding to the aromatic and aliphatic protons.

The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the amino group. The protons on the aniline (B41778) ring typically appear in the range of δ 6.5-7.5 ppm. The specific shifts of the ortho, meta, and para protons can be affected by the electron-donating nature of the nitrogen atom, which can be modulated by the steric and electronic properties of the N-substituents. mdpi.comcore.ac.uk The N-H proton signal, if present, would appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

The aliphatic protons of the 3-methylcyclopentyl group display signals in the upfield region of the spectrum, typically between δ 1.0 and 4.0 ppm. The methyl group protons would appear as a doublet, with a chemical shift influenced by its position on the cyclopentyl ring. The methine proton at the point of attachment to the nitrogen (C1'-H) is expected to be the most downfield of the aliphatic signals due to the deshielding effect of the adjacent nitrogen atom. The remaining methylene (B1212753) and methine protons of the cyclopentyl ring will present as complex multiplets due to spin-spin coupling. google.comgoogleapis.com For instance, in a related compound, 2-fluoro-4-chloro-5-(2-methylcyclopentyloxy)aniline, the methyl group protons appear as two doublets at δ 1.04 and 1.15 ppm. google.comgoogleapis.com

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons (C₆H₅) | 6.5 - 7.5 | Multiplet |

| N-H Proton | Variable (Broad) | Singlet (broad) |

| Cyclopentyl Methine (N-CH) | 3.5 - 4.5 | Multiplet |

| Cyclopentyl Protons (CH, CH₂) | 1.2 - 2.2 | Multiplet |

| Methyl Protons (CH₃) | 0.8 - 1.2 | Doublet |

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. libretexts.org

The aromatic carbons of the aniline ring typically resonate in the downfield region of the spectrum (δ 100-150 ppm). The carbon atom attached to the nitrogen (C-ipso) is significantly affected by the substituent, and its chemical shift provides insight into the electronic interaction between the amino group and the aromatic ring. mdpi.com The chemical shifts of the ortho, meta, and para carbons are also diagnostic. researchgate.net

The aliphatic carbons of the 3-methylcyclopentyl group appear in the upfield region (δ 20-60 ppm). The carbon attached to the nitrogen (C1') will be the most downfield of the aliphatic signals. The methyl carbon will have a characteristic chemical shift, typically in the range of δ 15-25 ppm. The remaining cyclopentyl carbons will have shifts that depend on their substitution and position relative to the methyl group. ffame.org Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for the unambiguous assignment of all proton and carbon signals. mdpi.com

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C-ipso (C-N) | 145 - 155 |

| Aromatic C-ortho, C-para | 110 - 120 |

| Aromatic C-meta | 125 - 130 |

| Cyclopentyl C-N | 50 - 60 |

| Cyclopentyl CH, CH₂ | 20 - 40 |

| Methyl C | 15 - 25 |

This compound is a chiral molecule and can exist as a racemic mixture of enantiomers. NMR spectroscopy, in conjunction with chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs), is a powerful tool for the analysis of such mixtures. rsc.orgresearchgate.net

The formation of diastereomeric derivatives or complexes with a chiral auxiliary can lead to the resolution of signals for the enantiomers in the NMR spectrum. For example, chiral acids like α-methoxy-α-phenylacetic acid (MPA) or α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) can be reacted with the amine to form diastereomeric amides, which may exhibit distinct chemical shifts in their ¹H or ¹³C NMR spectra. rsc.org This allows for the determination of enantiomeric excess (ee).

Furthermore, advanced NMR techniques involving nuclei other than ¹H and ¹³C, such as ¹⁹F or ³¹P NMR, can be employed if the chiral derivatizing agent contains these nuclei. acs.org These methods often provide higher resolution and sensitivity for the enantio-differentiation. acs.org The self-induced diastereomeric anisochrony (SIDA) effect, where enantiomers in a scalemic mixture can exhibit separate NMR signals without a chiral auxiliary, is another phenomenon that can be exploited for chiral analysis. acs.org

Mass Spectrometry Techniques for Molecular and Fragment Identification

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. acs.orgmdpi.com For this compound, HRMS can confirm the molecular formula (C₁₂H₁₇N) by measuring the exact mass of the molecular ion ([M]⁺ or [M+H]⁺). This high level of accuracy helps to distinguish between compounds with the same nominal mass but different elemental compositions. The fragmentation pattern observed in the HRMS spectrum can also provide valuable structural information. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. emerypharma.com This makes it an ideal method for the analysis of complex mixtures containing this compound and its derivatives. oup.com

In a typical GC-MS analysis, the components of a mixture are separated on a GC column based on their volatility and interaction with the stationary phase. labrulez.com As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a "fingerprint" for that compound, allowing for its identification by comparison to spectral libraries or through manual interpretation. emerypharma.com Derivatization may sometimes be employed to improve the chromatographic properties of amines. nih.govresearchgate.net GC-MS is particularly useful for identifying reaction products, impurities, and degradation products in samples containing this compound. epa.govnih.gov The high sensitivity of modern GC-MS instruments allows for the detection and quantification of trace levels of these compounds. d-nb.infotandfonline.com

Vibrational Spectroscopy (FT-IR) for Functional Group Characterization

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a fundamental technique for the identification of functional groups within a molecule. For this compound, FT-IR analysis provides definitive evidence of its key structural features: the secondary amine, the aromatic ring, and the aliphatic cyclopentyl group.

As a secondary amine, this compound is expected to show a single, characteristically weak N-H stretching vibration. spectroscopyonline.comorgchemboulder.com This contrasts with primary amines, which exhibit two N-H stretching bands, and tertiary amines, which show none. rockymountainlabs.comlibretexts.org The position of this N-H stretch can further indicate the nature of the amine; for aromatic secondary amines, this peak typically appears near 3400 cm⁻¹. spectroscopyonline.com

The spectrum will also display absorptions corresponding to the aniline and cyclopentyl moieties. C-H stretching vibrations from the aromatic ring are found in the 3100-3000 cm⁻¹ region, while those from the aliphatic methylcyclopentyl group appear around 3000-2800 cm⁻¹. rockymountainlabs.comarabjchem.org The strong C-N stretching vibration for aromatic amines is typically observed between 1335-1250 cm⁻¹. orgchemboulder.com Furthermore, a broad, strong band resulting from N-H wagging is characteristic of primary and secondary amines and is expected in the 910-665 cm⁻¹ region. orgchemboulder.com The presence of these distinct absorption bands allows for the unambiguous functional group characterization of the molecule. cdnsciencepub.com

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Aromatic Amine | ~3400 | Weak to Medium |

| C-H Stretch | Aromatic (Aryl) | 3100-3000 | Medium to Weak |

| C-H Stretch | Aliphatic (Cycloalkyl) | 3000-2850 | Medium to Strong |

| C=C Stretch | Aromatic Ring | 1625-1430 | Medium to Strong |

| N-H Bend | Secondary Amine | 1550-1450 (often weak/indistinct) | Weak |

| C-N Stretch | Aromatic Amine | 1335-1250 | Strong |

Chromatographic Separation Techniques for Purification and Analysis

Chromatographic methods are indispensable for separating this compound from reaction precursors, byproducts, and degradation products, as well as for its quantitative analysis. ijprajournal.combiomedres.us Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques suited for the analysis of aniline derivatives. ijfmr.comd-nb.info

HPLC is a highly versatile and widely used technique for the analysis of non-volatile and thermally unstable compounds like this compound. biomedres.us Reversed-phase HPLC (RP-HPLC) is the most common mode for separating aniline and its derivatives. rsc.org In this setup, a nonpolar stationary phase (e.g., C18, C8, or C4) is used with a polar mobile phase, typically a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. rsc.orgsielc.com

The retention of N-alkylanilines in RP-HPLC is influenced by factors such as the length and structure of the alkyl substituent, mobile phase composition, pH, and column temperature. rsc.orgresearchgate.net For this compound, a C18 or similar column with a mobile phase of acetonitrile and water, often buffered with a small amount of acid like formic acid or phosphoric acid to ensure consistent ionization and peak shape, would provide effective separation. sielc.comsielc.com Detection is commonly achieved using a photodiode array (PDA) or UV-Vis detector. rsc.org

Table 2: Representative HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-40 °C |

| Detection | UV at 254 nm or PDA (200-400 nm) |

| Injection Volume | 5-10 µL |

Gas Chromatography is a premier technique for the separation and analysis of volatile and semi-volatile compounds. biomedres.us this compound, being an aniline derivative, is amenable to GC analysis, often coupled with a mass spectrometry (MS) detector (GC-MS) for definitive identification. nih.govnih.gov The choice of column is critical, with fused silica (B1680970) capillary columns coated with a nonpolar or intermediate-polarity stationary phase, such as those based on 5% phenyl-polydimethylsiloxane (e.g., DB-5, SE-54), being widely employed for the analysis of aromatic amines. gdut.edu.cnepa.gov

The elution order in GC generally follows the boiling points of the analytes. labrulez.com For analysis, the sample is injected into a heated port where it is vaporized and carried by an inert gas (e.g., helium) through the column. nih.gov A temperature program, where the column oven temperature is gradually increased, is typically used to ensure the efficient separation of compounds with different boiling points. gdut.edu.cn While direct analysis is possible, derivatization of the amine with reagents like trifluoroacetic anhydride (B1165640) can be used to improve peak shape and thermal stability. osti.gov

Table 3: Typical Gas Chromatography (GC) Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Fused Silica Capillary Column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1-2 mL/min) |

| Injection Mode | Split/Splitless |

| Injector Temperature | 250-280 °C |

| Oven Program | Initial temp 80°C, ramp to 280-300°C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Hyphenated Analytical Techniques for Comprehensive Characterization (e.g., HPLC-SPE-NMR-TOF-MS)

For a truly comprehensive characterization of this compound and its potential derivatives or impurities, hyphenated analytical techniques are unparalleled. ijsdr.orgajrconline.org These methods couple the powerful separation capabilities of chromatography with the definitive identification power of spectroscopy. ijfmr.com Among the most advanced of these is the online coupling of High-Performance Liquid Chromatography with Solid-Phase Extraction, Nuclear Magnetic Resonance spectroscopy, and Time-of-Flight Mass Spectrometry (HPLC-SPE-NMR-TOF-MS). nih.govmdpi.com

This integrated approach provides a wealth of information from a single analysis:

HPLC separates the components of a complex mixture. nih.gov

TOF-MS , coupled to the HPLC, provides high-resolution mass data, allowing for the determination of the elemental composition and tentative identification of the parent compound and any related substances. nih.gov

SPE cartridges are used to trap and concentrate specific peaks of interest as they elute from the HPLC column. This crucial step removes the HPLC solvents and allows for the transfer of the purified analyte into a deuterated solvent suitable for NMR. nih.govmdpi.com

NMR spectroscopy provides detailed, unambiguous structural information, allowing for the definitive confirmation of the structure of this compound and the precise structural elucidation of unknown impurities or metabolites. ajrconline.orgnih.gov

The use of such a powerful, hyphenated system is particularly valuable in pharmaceutical development and impurity profiling, where the certain identification of all components, even at trace levels, is critical. ijprajournal.comijsdr.org

Computational and Theoretical Chemistry Studies of N 3 Methylcyclopentyl Aniline Systems

Quantum Chemical Calculations of Reaction Mechanisms and Kinetics

Quantum chemical calculations are fundamental to predicting the course and speed of chemical reactions. nih.gov By solving approximations of the Schrödinger equation, these methods can map out potential energy surfaces, identifying the most likely paths from reactants to products and the energy barriers that must be overcome. fiveable.me

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. researchgate.netukm.my It is widely used to investigate the electronic structure and reactivity of many-body systems, including organic molecules. ukm.my DFT calculations can elucidate geometries, reaction energies, and the properties of transition states. nih.gov

In the context of aniline (B41778) derivatives, DFT is frequently applied to explore complex reaction pathways. For instance, studies on the rhodium(III)-catalyzed reactions of aniline derivatives have used DFT to analyze C-H activation, insertion events, and reductive elimination steps. researchgate.net Similarly, investigations into the silylation of N-methylaniline have employed DFT to compare the favorability of N-H versus C-H bond activation, successfully explaining experimental outcomes. rsc.org These studies typically use functionals like B3LYP or ωB97X-D with basis sets such as 6-311++G(d,p) or Def2-SVP to model the system accurately. nih.govresearchgate.net For N-(3-methylcyclopentyl)aniline, DFT could be used to predict the outcomes of reactions like electrophilic aromatic substitution, oxidation, or N-alkylation by modeling the complete reaction energy profile.

Table 1: Applications of DFT in Analyzing Reaction Pathways of Aniline Analogs This table is interactive. Click on the headers to explore the data.

| Computational Task | Objective | Typical DFT Functional/Basis Set | Expected Insight for this compound |

|---|---|---|---|

| Geometry Optimization | Determine the lowest-energy structure of reactants, products, and intermediates. | B3LYP/6-31G* | Predicts bond lengths, bond angles, and dihedral angles of the stable conformers. |

| Transition State Search | Locate the saddle point on the potential energy surface connecting reactants and products. | ωB97X-D/Def2-SVP nih.gov | Identifies the structure and energy of the transition state, which is crucial for calculating reaction rates. |

| Reaction Path Following | Map the Intrinsic Reaction Coordinate (IRC) to confirm the transition state connects the desired reactant and product. researchgate.net | Various | Verifies the computed reaction mechanism. |

| Thermodynamic Calculations | Compute changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for a reaction. | M06-2X/cc-pVTZ | Determines the spontaneity and equilibrium position of potential reactions. |

Transition State Theory (TST) provides a framework for calculating the rate constants of chemical reactions. cecam.org The central idea of TST is that the reaction rate is determined by the flux of molecules passing through a dividing surface, known as the transition state, which separates reactants from products. cecam.orglibretexts.org The rate constant is dependent on the energy height of the transition state barrier and the partition functions of the reactants and the transition state. libretexts.org

For unimolecular reactions, where an energized molecule rearranges or dissociates, Rice–Ramsperger–Kassel–Marcus (RRKM) theory is employed. scribd.com RRKM theory is a statistical model that calculates the microcanonical rate constant, k(E), which is the rate for a molecule with a specific total energy E. jussieu.fr It assumes that energy is rapidly redistributed among all vibrational modes of the molecule before the reaction occurs. jussieu.fr The rate is then determined by the ratio of the sum of states for the transition state to the density of states of the energized reactant molecule. jussieu.frresearchgate.net Although complex, RRKM theory provides a detailed understanding of how reaction rates depend on molecular energy. researchgate.net

Table 2: Key Concepts in TST and RRKM Theory This table is interactive. Click on the headers to explore the data.

| Theory | Core Principle | Key Parameters | Application to this compound |

|---|---|---|---|

| Transition State Theory (TST) | The reaction rate is governed by the concentration of the activated complex at the transition state and the frequency at which it converts to products. cecam.org | Activation Energy (Ea), Partition Functions (q) libretexts.org | Calculating thermal rate constants for bimolecular reactions (e.g., halogenation) or conformational changes. |

| RRKM Theory | The rate of a unimolecular reaction depends on the statistical probability of sufficient energy concentrating in the critical reaction coordinate. scribd.comjussieu.fr | Total Energy (E), Sum of States (N‡), Density of States (ρ) jussieu.fr | Predicting the rate of unimolecular dissociation or isomerization of energized this compound in the gas phase. |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer insights into the physical movements and conformational preferences of molecules over time. researchgate.net These techniques are essential for understanding how this compound occupies three-dimensional space and interacts with its environment.

Aniline Moiety : The aniline fragment consists of a planar benzene (B151609) ring. The nitrogen atom is sp²-hybridized, but it can undergo pyramidal inversion, a process that can be modeled to understand its dynamics. researchgate.net

Cyclopentyl Moiety : To alleviate angular and torsional strain, the cyclopentane (B165970) ring is not planar. It primarily adopts two puckered conformations: the 'envelope', where four carbon atoms are coplanar and one is out of the plane, and the 'half-chair', where three atoms are coplanar and the other two are displaced on opposite sides of the plane. The methyl group at the C3 position will preferentially occupy a pseudo-equatorial position to minimize steric hindrance. The presence of the methyl group also makes the C3 carbon a stereocenter, leading to (R) and (S) enantiomers, each with a unique set of stable conformations.

Computational methods, particularly molecular mechanics and DFT, can be used to calculate the relative energies of these different conformers to determine the most stable three-dimensional structures of the molecule. lumenlearning.com

Table 3: Conformational Features of this compound Moieties This table is interactive. Click on the headers to explore the data.

| Moiety | Key Structural Feature | Dominant Conformations | Impact on Overall Structure |

|---|---|---|---|

| Aniline | Planar aromatic ring, sp²-hybridized nitrogen. | Relatively rigid, with possible N-inversion. | Defines the orientation of the N-C bond and potential for π-stacking interactions. |

| 3-Methylcyclopentyl | Non-planar five-membered ring. | Envelope and Half-Chair. | Introduces significant 3D complexity and steric bulk; governs access to the nitrogen atom. |

Molecular dynamics (MD) simulations can model how this compound interacts with other molecules, such as solvents or other solutes. researchgate.netosti.gov The primary intermolecular interaction for this molecule is expected to be hydrogen bonding. The N-H group can act as a hydrogen bond donor, while the lone pair on the nitrogen atom can act as a hydrogen bond acceptor. mdpi.comnih.gov The strength of these interactions is influenced by the electron density on the nitrogen, which is in turn affected by the electronic interplay with the benzene ring. mdpi.comuou.ac.in

An advanced and more specialized area of study involves "spodium bonding" (SpB). SpB is a noncovalent interaction between a Group 12 element (Zn, Cd, Hg) acting as a Lewis acid and an electron-rich atom. rsc.orgmdpi.com While not a common interaction, theoretical studies have characterized SpB in various systems, including those involving nitrogen ligands. rsc.org For this compound, computational studies could explore its potential to form spodium bonds in the presence of zinc-containing enzymes or catalysts, where the nitrogen lone pair would act as the electron donor. rsc.org Such investigations would typically use methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interaction (NCI) plots to characterize the nature and strength of the bond. rsc.orgmdpi.com

Electronic Structure Analysis

The analysis of a molecule's electronic structure is key to understanding its stability, reactivity, and spectroscopic properties. nih.gov For this compound, several computational techniques provide deep insights.

Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. In studies of substituted anilines, the rate of reaction has been shown to be proportional to the contribution of the nitrogen's atomic orbitals to the HOMO. researchgate.net

Molecular Electrostatic Potential (MEP) : An MEP map illustrates the charge distribution across a molecule from the perspective of an approaching reagent. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For anilines, the MEP typically shows a negative potential around the nitrogen atom and the ortho/para positions of the ring.

Natural Bond Orbital (NBO) Analysis : NBO analysis provides a detailed picture of the bonding and electron distribution within a molecule. researchgate.net It can quantify the charge on each atom and describe delocalization effects, such as the interaction between the nitrogen lone pair and the π-system of the aniline ring (n → π* interaction). rsc.org This analysis is also invaluable for studying the charge transfer that occurs during the formation of intermolecular bonds. nih.govresearchgate.net

Table 4: Methods for Electronic Structure Analysis This table is interactive. Click on the headers to explore the data.

| Analysis Method | Information Provided | Relevance to this compound |

|---|---|---|

| Frontier Molecular Orbital (FMO) Analysis | Energy and composition of HOMO and LUMO; HOMO-LUMO energy gap. researchgate.net | Predicts the molecule's role as an electron donor/acceptor and its kinetic stability. |

| Molecular Electrostatic Potential (MEP) Mapping | Visual representation of charge distribution and sites for electrophilic/nucleophilic attack. | Identifies the reactive sites, primarily the nitrogen lone pair and the aromatic ring. |

| Natural Bond Orbital (NBO) Analysis | Atomic charges, hybridization, and donor-acceptor (hyperconjugative) interactions. rsc.orgresearchgate.net | Quantifies the electron-donating effect of the amino group on the ring and characterizes intermolecular interactions like hydrogen bonds. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) is a crucial theoretical tool used to visualize and analyze the three-dimensional charge distribution of a molecule. uni-muenchen.de It provides a map of the electrostatic potential on the electron density surface, which is invaluable for predicting and understanding a molecule's reactive behavior. uni-muenchen.deresearchgate.net The MEP at any given point represents the force experienced by a positive test charge, allowing for the identification of electron-rich and electron-poor regions. uni-muenchen.de These regions are typically color-coded, with red indicating areas of negative electrostatic potential (attractive to electrophiles) and blue representing areas of positive electrostatic potential (attractive to nucleophiles). uni-muenchen.deresearchgate.net

Conversely, the hydrogen atom attached to the nitrogen (the amine proton) would exhibit a region of high positive electrostatic potential (blue), making it a potential hydrogen-bond donor site. researchgate.net The aliphatic 3-methylcyclopentyl group, being largely nonpolar, would display a relatively neutral potential (green). The MEP map is therefore a powerful predictor of intermolecular interactions, highlighting the specific sites where the molecule is likely to engage in hydrogen bonding or react with electrophilic and nucleophilic species. researchgate.netrsc.org

Table 1: Interpreting Molecular Electrostatic Potential (MEP) Features

| Color Code | Potential | Interpretation | Predicted Location on this compound |

| Red | Most Negative | Electron-rich; site for electrophilic attack | Around the Nitrogen atom's lone pair |

| Yellow/Orange | Negative | Electron-rich; π-system | Above and below the phenyl ring |

| Green | Neutral | Non-polar region | Aliphatic cyclopentyl and methyl groups |

| Blue | Positive | Electron-poor; site for nucleophilic attack | Around the amine (N-H) hydrogen |

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for defining atoms and chemical bonds based on the topology of the electron density (ρ(r)). wiley-vch.deias.ac.in This method partitions a molecule into atomic basins, each containing a single nucleus that acts as an attractor for the electron density gradient vectors. uni-rostock.de The lines of maximum electron density that link the nuclei of bonded atoms are known as bond paths, and the point of minimum density along this path is the bond critical point (BCP). ias.ac.inuni-rostock.de

Analysis of the properties at the BCP provides profound insight into the nature of the chemical bond. ias.ac.in Key parameters at the BCP include the electron density itself (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)).

Covalent Bonds: Characterized by high ρ(r) and a negative Laplacian (∇²ρ(r) < 0), indicating a concentration of electron density.

Closed-Shell Interactions: (e.g., ionic bonds, hydrogen bonds, van der Waals forces) are characterized by low ρ(r) and a positive Laplacian (∇²ρ(r) > 0), indicating a depletion of electron density at the BCP.

In a theoretical QTAIM study of this compound, the various bonds would exhibit distinct BCP properties. The C-C bonds within the phenyl ring and the cyclopentyl ring, as well as the C-N bond, would be identified as covalent interactions with significant electron density accumulation. Theoretical investigations on similar systems, such as aniline and N-methylaniline, confirm the covalent nature of these bonds. researchgate.net The C-H and N-H bonds would also be classified as covalent. Furthermore, QTAIM can characterize weaker non-covalent interactions, which would be crucial in analyzing the molecule's conformation and its interactions with other species, such as metal centers or solvent molecules. ias.ac.inresearchgate.net

Table 2: Expected QTAIM Topological Parameters for Bonds in this compound

| Bond Type | Expected Electron Density (ρ(r)) at BCP | Expected Laplacian (∇²ρ(r)) at BCP | Nature of Interaction |

| C-C (aromatic) | High | Negative | Shared-shell (covalent) |

| C-C (aliphatic) | High | Negative | Shared-shell (covalent) |

| C-N | High | Negative | Polar Covalent |

| C-H | Moderate | Negative | Polar Covalent |

| N-H | Moderate | Negative | Polar Covalent |

Ligand-Metal Cooperation and Catalytic Cycle Modeling

This compound possesses structural features, namely the N-H group, that allow it to participate in ligand-metal cooperation (LMC). LMC is a catalytic mechanism where both the metal center and the ligand are actively involved in bond activation processes. mdpi.com This often involves a change in the ligand structure, such as protonation/deprotonation, which works in concert with the metal to facilitate a reaction. mdpi.com

In the context of this compound, the amine (N-H) group can be activated by a metal complex. nih.gov This process can occur through several pathways. For example, a metal center can coordinate to the nitrogen, increasing the acidity of the N-H proton, which is then abstracted by a basic site on the cooperative ligand or an external base. mdpi.com This results in the formation of a metal-amido species. Research on aniline derivatives has shown that such N-H activation is a key step in catalytic reactions like dehydrogenative coupling and hydroamination. nih.govacs.org

Modeling a catalytic cycle involving this compound often follows established patterns for amine synthesis. A plausible cycle for a hydroamination reaction, for instance, would involve the following key steps:

Oxidative Addition/N-H Activation: The catalyst's metal center activates the N-H bond of this compound to form a metal-amido-hydride intermediate.

Alkene Insertion: An alkene substrate coordinates to the metal center and subsequently inserts into the metal-hydride or metal-amido bond. acs.org

Reductive Elimination: The newly formed alkyl group and the amido ligand couple and are eliminated from the metal center, yielding the final product and regenerating the active catalyst. acs.org

This cooperative approach, where the ligand is not merely a spectator but an active participant, is crucial for activating strong bonds like N-H under milder conditions. mdpi.comnih.gov

Table 3: Plausible Catalytic Cycle Steps for a Reaction Involving this compound

| Step | Process | Role of this compound | Metal Center's Role |

| 1 | N-H Bond Activation | Substrate; undergoes deprotonation to form an amido ligand | Facilitates N-H bond cleavage |

| 2 | Substrate Coordination | Coordinated as an amido ligand | Binds and orients the second substrate (e.g., alkene) |

| 3 | Migratory Insertion | Amido ligand participates in C-N bond formation | Mediates the coupling of the two substrates |

| 4 | Reductive Elimination | Released as part of the final product molecule | Releases the product and regenerates its active state |

Stereochemical Aspects and Diastereoselective Synthesis of N 3 Methylcyclopentyl Aniline Isomers

Enantioselective and Diastereoselective Control in Synthesis

The stereocontrolled synthesis of N-substituted cycloalkylamines, including derivatives of N-(3-methylcyclopentyl)aniline, often relies on transition metal-catalyzed asymmetric reactions. Methodologies such as hydroamination, C-H amination, and formal [3+2] cycloadditions are pivotal in achieving high levels of stereoselectivity.

Rhodium-catalyzed asymmetric amination has emerged as a powerful tool for the synthesis of chiral amines. For instance, the enantioselective synthesis of tertiary β-fluoroamines has been achieved with high enantioselectivity through the rhodium-catalyzed amination of tertiary allylic trichloroacetimidates with various anilines. nih.gov This approach, which utilizes chiral ligands to control the stereochemical outcome, could be adapted for the synthesis of this compound from a suitable cyclopentenyl precursor. Similarly, nickel-hydride catalyzed hydroamination using a bioxazoline ligand has been shown to be effective for the regio- and enantioselective synthesis of chiral arylamines from styrenes, suggesting its potential applicability to cyclic olefins like methylcyclopentene. nih.gov

Palladium catalysis is also extensively used for the formation of C-N bonds. Palladium-catalyzed formal [3+2] cycloadditions of vinyl cyclopropanes with various partners can generate highly functionalized cyclopentanes with excellent enantio- and diastereoselectivities, setting three stereogenic centers simultaneously. nih.gov Furthermore, palladium-catalyzed N-arylation of cyclic amines is a well-established method for the synthesis of N-aryl cycloalkylamines. scholarsportal.inforesearchgate.net

The choice of catalyst and ligand is paramount in dictating the stereochemical outcome. The table below illustrates the impact of different catalytic systems on the enantioselectivity of related amination reactions.

| Catalyst/Ligand | Reaction Type | Substrate Type | Enantiomeric Excess (ee) |

| Rhodium / Chiral Bisoxazolinephosphine | Allylic Amination | Allylic Carbonate | up to 99% |

| Nickel / Bioxazoline | Hydroamination | Styrene | High |

| Palladium / Chiral Ligand | Formal [3+2] Cycloaddition | Vinyl Cyclopropane | High |

The data presented is based on analogous systems and serves to illustrate the potential for high enantioselectivity in the synthesis of chiral amines.

Characterization and Assignment of Stereoisomers (e.g., cis-N-(2-Methylcyclopentyl)aniline)

The unambiguous determination of the relative and absolute configuration of the stereoisomers of this compound is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose. For diastereomers, such as the cis and trans isomers of a substituted cyclopentylamine, the relative configuration can often be determined by analyzing the vicinal coupling constants (³J) between protons on the stereogenic centers in the ¹H NMR spectrum. mdpi.com

In a study on N,2-substituted cycloalkylamines, 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), were employed to determine the relative configuration of the cyclopentyl ring substituents. nih.gov The spatial proximity of protons in the cis isomer results in a discernible NOE signal, which is absent in the trans isomer. Once the relative configuration is established, the absolute configuration can be assigned if the stereochemistry of a starting material or a chiral auxiliary is known. nih.gov

The following table summarizes NMR spectroscopic data that can be used to differentiate between cis and trans isomers in substituted cyclic systems, a technique applicable to N-(2-methylcyclopentyl)aniline and its 3-methyl counterpart.

| Isomer | Key ¹H NMR Feature | Expected Observation |

| cis | Vicinal Coupling Constant (³JH1-H2) | Typically different from the trans isomer, dependent on dihedral angle. |

| cis | NOESY Correlation | Presence of a cross-peak between protons on C1 and C2. |

| trans | Vicinal Coupling Constant (³JH1-H2) | Typically different from the cis isomer, dependent on dihedral angle. |

| trans | NOESY Correlation | Absence of a cross-peak between protons on C1 and C2. |

This table provides a general guide for the characterization of diastereomers based on established NMR methodologies.

Chiral Catalyst and Ligand Design for Asymmetric Induction

The success of enantioselective and diastereoselective synthesis heavily relies on the design of the chiral catalyst, particularly the chiral ligand that coordinates to the metal center. Chiral phosphine (B1218219) ligands have proven to be exceptionally effective in a wide range of asymmetric transformations. nih.gov

P-chiral phosphine ligands, where the phosphorus atom itself is a stereocenter, have demonstrated excellent enantioselectivity and high catalytic activity in various transition-metal-catalyzed reactions. nih.gov The conformational rigidity and electronic properties of these ligands are key to their effectiveness. Another important class of ligands is chiral phosphine-phosphoramidites, which are known for their ready availability, modularity, and stability. dicp.ac.cn These ligands have been successfully applied in rhodium-, ruthenium-, and iridium-catalyzed asymmetric hydrogenations and other transformations. dicp.ac.cn

The design principles for these ligands often involve creating a well-defined chiral pocket around the metal's active site. This steric and electronic environment forces the substrate to approach in a specific orientation, leading to the preferential formation of one enantiomer. The modular nature of many modern chiral ligands allows for fine-tuning of their structure to optimize selectivity for a particular substrate and reaction type.

The table below highlights some prominent classes of chiral phosphine ligands and their applications in asymmetric catalysis.

| Ligand Class | Key Structural Feature | Typical Applications in Asymmetric Catalysis |

| P-Chiral Phosphines | Stereogenic phosphorus atom | Rhodium-catalyzed asymmetric hydrogenation |

| Phosphine-Phosphoramidites | Unsymmetrical hybrid bidentate phosphorus ligand | Rhodium, Ruthenium, and Iridium-catalyzed hydrogenations, hydroformylation |

| Bioxazolines | C₂-symmetric nitrogen-based ligands | Nickel-catalyzed hydroamination |

| Bisoxazolinephosphine | Hybrid N,P-ligand | Rhodium-catalyzed allylic amination |

This table showcases the diversity of chiral ligands available for controlling stereoselectivity in catalytic reactions.

Functional Utility in Advanced Organic Synthesis Research

Role as Synthetic Intermediates for Complex Molecular Architectures

In the field of organic synthesis, the assembly of complex molecular architectures from simpler, readily available starting materials is a primary objective. ekb.egbuponline.com N-(3-methylcyclopentyl)aniline and its precursors are valuable as intermediates in multi-step synthetic sequences. The strategic incorporation of the this compound moiety can be a key step in building larger, more functionalized molecules.

A notable application is in the synthesis of complex aniline (B41778) derivatives intended for use as active ingredients in herbicides. googleapis.com In these synthetic pathways, a precursor like 3-methylcyclopentyl p-toluenesulfonate is reacted with a substituted aminophenol to introduce the methylcyclopentyl group. googleapis.comgoogle.com This reaction builds a more complex aniline derivative that serves as the core structure for the final herbicidal compound. googleapis.com The process highlights how the specific aliphatic group of this compound is integral to the design of the target molecule.

Table 1: Example of Synthetic Utility

| Starting Materials | Intermediate Formed | Application of Final Product |

|---|---|---|

| 5-amino-2-chloro-4-fluorophenol, 3-methylcyclopentyl p-toluenesulfonate | 2-fluoro-4-chloro-5-(3-methylcyclopentyloxy)aniline googleapis.com | Starting material for oxazolidinedione and tetrahydrophthalimide derivatives with herbicidal activity googleapis.com |

This role as an intermediate is central to strategies like retrosynthetic analysis, where complex target molecules are deconstructed into simpler, synthetically accessible fragments. ekb.eg The this compound unit represents such a fragment, providing a combination of aromatic and aliphatic features that can be further elaborated.

Participation in Aniline-Derived Amide and Sulfonimidamide Formations

The nitrogen atom in this compound retains the characteristic nucleophilicity of a secondary amine, allowing it to participate in a range of bond-forming reactions. This is particularly evident in the synthesis of amides and sulfonimidamides, which are important functional groups in medicinal chemistry and materials science.

Amide Formation: this compound readily reacts with acyl chlorides in a nucleophilic acyl substitution reaction to form N-substituted amides. libretexts.org This is a fundamental and widely used transformation in organic synthesis. The reaction is typically vigorous and results in the formation of the corresponding amide and hydrogen chloride. libretexts.orgdoubtnut.com The hydrogen chloride byproduct is usually neutralized by adding a second equivalent of the amine or another base.

Sulfonimidamide Formation: Sulfonimidamides are bioisosteres of sulfonamides, a critical class of compounds in drug discovery. nih.govwur.nl The synthesis of these structures can be achieved by reacting anilines with sulfonimidoyl fluorides or chlorides. nih.govwur.nlbeilstein-journals.org Recent methods have demonstrated the enantiospecific synthesis of chiral sulfonimidamides from the reaction of anilines with sulfonimidoyl fluorides, often catalyzed by a Lewis acid such as calcium bis(trifluoromethanesulfonyl)imide (Ca(NTf₂)₂). nih.govwur.nl These reactions proceed with an inversion of configuration at the sulfur center and are generally applicable to non-heterocyclic anilines, including secondary anilines like this compound. nih.govwur.nl Other methods for sulfonimidamide synthesis involve the oxidation of sulfenamides or sulfinamides in the presence of an amine. beilstein-journals.orgnih.gov

Table 2: Representative Formations of Amides and Sulfonimidamides

| Reaction Type | Reactants | Key Reagents/Catalysts | Product Type |

|---|---|---|---|

| Amide Formation | This compound, Acyl Chloride | Base (e.g., excess amine, pyridine) | N-(3-methylcyclopentyl)-N-phenyl-acetamide |

| Sulfonimidamide Formation | This compound, Sulfonimidoyl Fluoride (B91410) | Ca(NTf₂)₂ nih.govwur.nl | N-aryl Sulfonimidamide |

| Sulfonimidamide Formation | This compound, Sulfinamide | N-chlorosuccinimide (NCS) beilstein-journals.org | N-aryl Sulfonimidamide |

Use as Building Blocks in Cyclization and Annulation Reactions

The structural components of this compound—the nucleophilic nitrogen and the activatable aromatic ring—make it a suitable substrate for various cyclization and annulation reactions to form heterocyclic systems. Annulations are ring-forming reactions that are fundamental to the synthesis of polycyclic compounds. nih.govrsc.orgorganic-chemistry.org

Aniline derivatives are widely used in transition-metal-catalyzed annulation reactions. For instance, cobalt-catalyzed C-H annulation of anilines with alkynes provides access to complex nitrogen-containing polycyclic scaffolds. researchgate.net Similarly, palladium-catalyzed three-component annulation reactions can construct fused ring systems through multiple C-H activation steps. rsc.org In these processes, the aniline nitrogen often acts as an internal nucleophile or directing group to guide the formation of the new ring.

Furthermore, anilines are key precursors for synthesizing important heterocyclic cores like indoles. The electrophilic cyclization of N,N-dialkyl-2-(1-alkynyl)anilines is a known method for preparing 3-substituted indoles. chim.it While this specific substitution pattern is not present in this compound itself, the underlying reactivity principles demonstrate the potential of the aniline moiety to participate in intramolecular ring-forming reactions. The presence of the bulky 3-methylcyclopentyl group can influence the regioselectivity and stereoselectivity of these cyclization reactions. Research has noted that reactions involving similar structures, such as N-(3-methylcyclopentyl)cyclohexanamine, can be accompanied by subsequent cyclization events. researchgate.netresearchgate.net

Table 3: Examples of Cyclization/Annulation Reactions Involving Aniline Derivatives

| Reaction Type | Description | Potential Application |

|---|---|---|

| Cobalt-Catalyzed C-H Annulation | Reaction of an aniline derivative with an alkyne to form a polycyclic aromatic amine. researchgate.net | Synthesis of dibenzo-[b,d]azepine scaffolds. researchgate.net |

| Phosphine-Catalyzed [3+2] Annulation | Reaction between an allylic compound and an imine (derived from an aniline) to form a pyrroline (B1223166) ring. organic-chemistry.org | Construction of functionalized pyrrolines. organic-chemistry.org |

| Electrophilic Cyclization | Intramolecular reaction of a substituted aniline to form a new heterocyclic ring, such as an indole. chim.it | Synthesis of indole-based frameworks. chim.it |

Fundamental Studies on Amine Reactivity and Selectivity

This compound serves as an interesting substrate for fundamental studies on amine reactivity and selectivity due to the interplay of electronic and steric factors within its structure. The nitrogen atom's reactivity is modulated by the electron-withdrawing nature of the phenyl group, making it less nucleophilic than typical aliphatic amines but more so than many other aromatic amines due to the electron-donating effect of the alkyl substituent. wur.nl

Studies on the N-methylation of anilines, for example, focus on achieving high selectivity for either mono- or di-methylated products. researchgate.netresearchgate.netuni-muenchen.de The steric hindrance provided by the 3-methylcyclopentyl group on this compound would be expected to significantly influence the selectivity of such reactions, potentially favoring mono-alkylation over di-alkylation when reacting with alkylating agents. This steric bulk can also impact the amine's ability to act as a ligand for transition metals in catalytic cycles, affecting reaction rates and outcomes. acs.org

The selectivity of reactions on the aromatic ring is also of interest. The N-(3-methylcyclopentyl)amino group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. However, the size of this substituent can influence the ortho:para product ratio, often favoring substitution at the less sterically hindered para position. Understanding these selectivity patterns is crucial for the controlled functionalization of the molecule in multi-step syntheses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.